molecular formula C9H8 B14195358 Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene CAS No. 845896-81-3

Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene

Cat. No.: B14195358
CAS No.: 845896-81-3
M. Wt: 116.16 g/mol
InChI Key: PILQRERFYKUXRN-UHFFFAOYSA-N
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Description

Bicyclo[610]nona-1(8),2,4,6-tetraene is a unique organic compound characterized by its bicyclic structure This compound is notable for its strained ring system, which imparts significant reactivity The structure consists of a nine-membered ring fused with a smaller ring, creating a highly strained and reactive molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene typically involves the cycloaddition reactions of smaller cyclic compounds. One common method involves the Diels-Alder reaction between a suitable diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the strained bicyclic structure.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost associated with its synthesis. when produced, it is typically done in specialized facilities equipped to handle the stringent reaction conditions and purification processes required to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of less strained, more stable compounds.

    Substitution: The strained ring system allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield less strained bicyclic compounds.

Scientific Research Applications

Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of strained ring systems.

    Biology: Investigated for its potential use in bioorthogonal chemistry, where it can react selectively with specific biomolecules without interfering with natural biological processes.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor for the production of specialized materials.

Mechanism of Action

The mechanism by which Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene exerts its effects is primarily through its highly strained ring system, which makes it highly reactive. This reactivity allows it to participate in a variety of chemical reactions, often acting as a reactive intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[6.1.0]nonyne: Another strained bicyclic compound with similar reactivity.

    Bicyclo[6.1.0]nonane: A less strained analog with different chemical properties.

    Cyclooctyne: A related compound used in bioorthogonal chemistry.

Uniqueness

Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene is unique due to its specific ring structure and the resulting high strain energy, which imparts significant reactivity. This makes it particularly useful in applications requiring selective and controlled chemical reactions.

Properties

CAS No.

845896-81-3

Molecular Formula

C9H8

Molecular Weight

116.16 g/mol

IUPAC Name

bicyclo[6.1.0]nona-1(8),2,4,6-tetraene

InChI

InChI=1S/C9H8/c1-2-4-6-9-7-8(9)5-3-1/h1-6H,7H2

InChI Key

PILQRERFYKUXRN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C1C=CC=CC=C2

Origin of Product

United States

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